4-((5-Bromo-1H-indol-3-yl)methyl)morpholine
Description
Nuclear Magnetic Resonance (NMR) Spectral Data
1H NMR (400 MHz, CDCl$$_3$$):
- Indole protons : A singlet at δ 7.30–7.50 ppm corresponds to H-2 and H-4 of the indole ring, while H-6 and H-7 appear as doublets between δ 6.90–7.10 ppm (J = 8.0 Hz). The deshielded H-5 proton adjacent to bromine resonates at δ 7.60–7.80 ppm.
- Methylene bridge : The -CH$$_2$$- group linking indole and morpholine shows two doublets at δ 3.70–3.90 ppm (J = 12.0 Hz), split due to coupling with adjacent nitrogen.
- Morpholine protons : The four methylene groups in morpholine appear as multiplets at δ 2.40–3.50 ppm, with the oxygen-proximal protons (H-2', H-6') upfield compared to nitrogen-adjacent protons (H-3', H-5').
13C NMR (101 MHz, CDCl$$_3$$):
Mass Spectrometric (MS) Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) reveals a molecular ion peak at m/z 295.07 [M+H]$$^+$$, consistent with the molecular formula. Key fragmentation pathways include:
- Loss of morpholine (C$$4$$H$$9$$NO, 87.11 g/mol), yielding a fragment at m/z 207.96 [M+H–C$$4$$H$$9$$NO]$$^+$$.
- Cleavage of the C-Br bond, producing a peak at m/z 216.02 [M–Br]$$^+$$.
- Indole ring fragmentation, with characteristic ions at m/z 130.06 (C$$8$$H$$6$$N$$^+$$) and 77.04 (C$$6$$H$$5^+$$).
Crystallographic Studies and Three-Dimensional Conformational Analysis
Although no published crystallographic data exists for 4-((5-bromo-1H-indol-3-yl)methyl)morpholine, analogous structures (e.g., 4-((6-bromo-1H-indol-3-yl)methyl)morpholine) suggest a planar indole core with the morpholine ring adopting a chair conformation. The methylene bridge allows rotational flexibility, but steric hindrance between the indole H-2 proton and morpholine oxygen likely restricts free rotation, favoring a conformation where the morpholine ring is perpendicular to the indole plane. Computational modeling (DFT at B3LYP/6-31G* level) predicts a dihedral angle of 85–90° between the indole and morpholine planes, minimizing van der Waals repulsions.
Key Data Summary Table
Properties
IUPAC Name |
4-[(5-bromo-1H-indol-3-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c14-11-1-2-13-12(7-11)10(8-15-13)9-16-3-5-17-6-4-16/h1-2,7-8,15H,3-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQRPKFNROMGEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00144554 | |
| Record name | Morpholine, 4-(5-bromo-3-indolylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102043-55-0 | |
| Record name | Morpholine, 4-(5-bromo-3-indolylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102043550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4-(5-bromo-3-indolylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation of Indole
Indole is treated with sodium bisulfite in an alcoholic solvent (e.g., isopropanol or ethanol) at 20–30°C for 15–20 hours to yield 2-sodium sulfonate-indole. This step enhances solubility and directs subsequent bromination to the 5-position.
Example Conditions
| Parameter | Value |
|---|---|
| Solvent | Isopropanol (10–15 mL/g indole) |
| Reagent | 22% Potassium bisulfite |
| Temperature | 25°C |
| Reaction Time | 20 hours |
| Yield | 85–90% |
Acetylation
The sulfonated intermediate is acetylated with acetic anhydride at 68–73°C for 3 hours, forming 2-sulfonate-1-acetylindole. This step protects the indole nitrogen and stabilizes the intermediate for bromination.
Bromination
The acetylated compound undergoes electrophilic bromination using liquid bromine (Br₂) at 0–5°C, followed by room-temperature stirring. Deprotection via sodium hydroxide reflux yields 5-bromoindole with >99% purity.
Optimized Bromination Protocol
| Parameter | Value |
|---|---|
| Bromine Ratio | 1–2:1 (Br₂:intermediate) |
| Deprotection Agent | 50% NaOH aqueous solution |
| Reflux Time | 12–18 hours |
| Final Purity | 99.2–99.3% |
Introduction of the Morpholinomethyl Group
The morpholine moiety is introduced at the 3-position of 5-bromoindole via two primary routes:
Mannich Reaction
Adapted from N-benzylated indole syntheses, this one-pot method utilizes formaldehyde and morpholine under mild conditions.
Procedure
-
Reaction Setup : 5-Bromoindole (1 equiv), paraformaldehyde (1.2 equiv), and morpholine (1.1 equiv) are dissolved in ethanol.
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Conditions : Stirred at 60–70°C for 6–8 hours.
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Workup : The mixture is alkalized with NaOH, extracted with ethyl acetate, and purified via column chromatography.
Key Data
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 65°C |
| Yield | 68–72% |
| Purity (HPLC) | 95–98% |
Mechanistic Insight : The reaction proceeds via iminium ion formation, where formaldehyde activates the indole’s 3-position for nucleophilic attack by morpholine.
Alkylation via Chloromethyl Intermediate
An alternative route involves synthesizing 3-(chloromethyl)-5-bromoindole followed by nucleophilic substitution with morpholine.
Step 1: Chloromethylation
5-Bromoindole reacts with chloromethyl methyl ether (MOMCl) in the presence of Lewis acids (e.g., ZnCl₂) at 0°C.
Step 2: Morpholine Substitution
The chloromethyl intermediate is treated with excess morpholine in THF at reflux for 12 hours.
Performance Comparison
| Parameter | Mannich Method | Alkylation Method |
|---|---|---|
| Yield | 68–72% | 60–65% |
| Purity | 95–98% | 90–93% |
| Scalability | Moderate | High |
| Byproducts | Minimal | Moderate |
Analytical Characterization
Post-synthesis validation employs:
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¹H/¹³C NMR : Confirms substitution at the indole 3-position and morpholine integration.
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HPLC : Purity >95% with retention time matching reference standards.
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Mass Spectrometry : Molecular ion peak at m/z 295.17 (C₁₃H₁₅BrN₂O).
Challenges and Optimization
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Indole NH Reactivity : Unprotected indole may lead to side reactions during Mannich reactions. Solutions include transient protection with acetyl groups.
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Regioselectivity : Bromination at the 5-position is ensured via sulfonation-directed electrophilic substitution.
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Solvent Choice : Ethanol balances reactivity and solubility, while THF optimizes alkylation kinetics.
Industrial Applications and Modifications
The compound’s synthetic flexibility enables derivatization for:
Chemical Reactions Analysis
Types of Reactions
4-((5-Bromo-1H-indol-3-yl)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.
Reduction: Formation of 5-bromoindole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound has shown promise as a lead compound in the development of new pharmaceuticals, especially for targeting cancer and inflammatory diseases. The presence of the bromine atom at the 5-position of the indole ring increases its biological activity, making it suitable for further optimization into therapeutic agents.
Case Study: Anti-inflammatory Properties
Research has highlighted the potential of indole derivatives, including 4-((5-Bromo-1H-indol-3-yl)methyl)morpholine, as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are involved in inflammatory processes. A study conducted on indoline-based compounds demonstrated that certain derivatives exhibited significant inhibitory activity against these enzymes, showcasing their potential in treating inflammatory conditions such as asthma and peritonitis .
Indole derivatives are well-known for their diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties. The mechanism of action typically involves the interaction with specific biological targets, which can be elucidated through molecular docking studies and in vitro assays.
Pharmacological Profile
The pharmacological profile of this compound suggests that it may interact with various receptors and enzymes. For instance, studies have indicated that compounds with similar structures can modulate cell cycle control by acting as protein kinase inhibitors . This indicates a potential pathway for developing anticancer therapies.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies have shown that modifications to the indole or morpholine components can significantly influence biological activity. For example, variations in substituents on the indole ring can enhance or reduce activity against specific biological targets .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is helpful to compare it with other related compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-(1H-indol-3-yl)-2-methylmorpholine | Indole core with methyl group on morpholine | Exhibits diverse biological activities |
| 5-bromoindole | Brominated indole without morpholine | Focused on simpler biological assays |
| 6-bromoindolinone | Indolinone structure with bromine | Known for specific anticancer activity |
| 2-(morpholinomethyl)-1H-indole | Morpholino group attached to indole | Different substitution pattern affecting activity |
The structural uniqueness of this compound allows for distinct interactions with biological targets, potentially leading to enhanced therapeutic effects compared to its analogs.
Future Directions and Research Opportunities
Given its promising applications in medicinal chemistry, future research on this compound should focus on:
- In Vivo Studies : To validate its efficacy and safety profile in living organisms.
- Optimization : Synthesis of analogs to improve potency and selectivity against specific targets.
- Mechanistic Studies : Detailed investigations into its interactions at the molecular level to better understand its pharmacological effects.
Mechanism of Action
The mechanism of action of 4-((5-Bromo-1H-indol-3-yl)methyl)morpholine involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, such as serotonin receptors, which play a role in neurotransmission. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Morpholine-Indole Hybrids
- 4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine
- Structural Difference : Substitution of bromine with fluorine at the indole’s 6-position.
- Implications : Fluorine’s electronegativity may enhance binding affinity to electron-rich targets. The compound acts as a selective dopamine D4 receptor antagonist, highlighting the role of halogen positioning in receptor selectivity .
- 4-(4-(2-(5-Bromo-1H-indol-3-yl)ethyl)pyrimidin-2-yl)morpholine (Compound 21)
- Structural Difference : Incorporates a pyrimidine ring and an ethyl spacer between indole and morpholine.
- Implications : The extended linker and pyrimidine group increase molecular weight (MW: 356.16 vs. ~318.18 for the target compound) and may improve metabolic stability. This compound inhibits CYP121A1 in Mycobacterium tuberculosis, suggesting utility in antimicrobial therapy .
Analogues with Modified Heterocyclic Cores
- 4-((5-(Pyridin-2-ylthio)-4H-1,2,4-triazol-3-yl)methyl)morpholine (Compound 11) Structural Difference: Replaces indole with a triazole-thioether group. Such modifications are common in kinase inhibitors but may reduce CNS penetration compared to indole derivatives .
- 5-Bromo-3-(piperidin-4-yl)-1H-indole Structural Difference: Lacks the morpholine ring; instead, a piperidine group is attached to the indole. This compound’s piperidine group may enhance binding to amine-binding pockets in receptors .
Analogues with Extended Alkyl Chains
- 4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine Structural Difference: Features a decylthio chain on the triazole ring. Implications: The long alkyl chain significantly increases lipophilicity (logP > 4), improving membrane permeability but reducing water solubility (insoluble in water, soluble in ethanol/dioxane) . This modification is advantageous in topical formulations, as seen in antimicrobial ointments .
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
4-((5-Bromo-1H-indol-3-yl)methyl)morpholine is a compound that combines a brominated indole moiety with a morpholine ring, characterized by the molecular formula and a molecular weight of 295.17 g/mol. This compound is part of a larger class of indole derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The structure of this compound features a bromine atom at the 5-position of the indole ring, which enhances its reactivity and biological activity. The morpholine component contributes to its pharmacological profile.
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (breast) | 10.5 | Induction of apoptosis via caspase activation |
| H460 (lung) | 12.3 | Inhibition of cell proliferation |
| HT29 (colon) | 9.8 | Cell cycle arrest in G2/M phase |
In a study conducted by Ma et al., indole-based compounds demonstrated notable anticancer efficacy against these cell lines using MTT assays . The presence of the bromine atom is believed to enhance the interaction with biological targets, potentially increasing the compound's effectiveness.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. The compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.0 |
| Escherichia coli | >100 (inactive) |
| Mycobacterium tuberculosis | 20.0 |
The compound was found to inhibit the growth of Staphylococcus aureus effectively, while it showed less activity against E. coli, indicating its selective antibacterial properties .
Anti-inflammatory Activity
The anti-inflammatory effects of indole derivatives have been documented, with some studies suggesting that compounds similar to this compound can inhibit the expression of inflammatory markers such as iNOS and COX-2.
Case Studies
- Cytotoxicity Study : A study assessed the cytotoxic effects of various indole derivatives, including this compound, on A549 lung cancer cells. Results indicated that this compound exhibited an IC50 value in the low micromolar range (<10 µM), suggesting strong antiproliferative activity .
- Molecular Docking Studies : Computational studies using molecular docking have revealed that this compound has a high binding affinity for several protein targets involved in cancer progression and inflammation. These findings support its potential as a lead compound for further drug development .
Q & A
Basic: How can the purity of 4-((5-Bromo-1H-indol-3-yl)methyl)morpholine be validated in synthetic batches?
Methodological Answer:
Purity validation requires a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying impurities, while nuclear magnetic resonance (NMR) spectroscopy can identify structural inconsistencies. For example, residual solvents or unreacted precursors (e.g., 5-bromoindole derivatives) can be detected via H-NMR integration . Spectrophotometric methods, such as UV-Vis absorbance at characteristic wavelengths (e.g., 280–290 nm for bromoindoles), are also effective for routine batch analysis . Quantification should adhere to validation guidelines (e.g., ICH Q2(R1)), including linearity, precision, and limit of detection studies.
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
Key techniques include:
- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, angles, and stereochemistry, as demonstrated for ethyl 4-(5-bromo-1H-indol-3-yl)-hexahydroquinoline derivatives .
- NMR spectroscopy: H and C NMR confirm the morpholine methylene linkage (δ ~3.5–4.0 ppm for N-CH-morpholine) and indole aromatic protons.
- Mass spectrometry (MS): High-resolution MS (HRMS) verifies the molecular formula (e.g., [M+H] for CHBrNO).
Cross-validation using IR spectroscopy can identify functional groups like morpholine C-O-C stretches (~1100 cm).
Advanced: How to design experiments to explore the structure-activity relationship (SAR) of morpholine-substituted bromoindoles?
Methodological Answer:
SAR studies require systematic modifications to the indole and morpholine moieties:
- Variation of substituents: Introduce halogens (e.g., fluoro, chloro) at the indole 5-position to assess electronic effects on bioactivity .
- Morpholine replacement: Compare with piperidine or thiomorpholine analogs to evaluate the role of the oxygen atom in binding interactions .
- Biological assays: Test derivatives against target enzymes (e.g., cholinesterase or monoamine oxidase) using enzyme inhibition assays, correlating activity with structural features . Computational modeling (e.g., docking studies) can predict binding affinities and guide synthetic priorities.
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies may arise from:
- Purity variability: Impurities >2% can skew bioassay results. Validate batches via HPLC and NMR before testing .
- Assay conditions: Standardize protocols (e.g., buffer pH, incubation time) to ensure reproducibility. For example, cholinesterase inhibition assays are sensitive to pH (optimum ~7.4) and temperature .
- Cellular context: Differences in cell lines or membrane permeability (e.g., logP of morpholine derivatives) can alter observed activity. Use isogenic cell models and measure intracellular concentrations via LC-MS.
Basic: What synthetic routes are reported for introducing the morpholine moiety to 5-bromoindole scaffolds?
Methodological Answer:
Two primary strategies are documented:
- Mannich reaction: React 5-bromo-1H-indole-3-carbaldehyde with morpholine and formaldehyde under acidic conditions to form the methylene bridge .
- Alkylation: Treat 5-bromoindole with chloromethylmorpholine in the presence of a base (e.g., KCO) in DMF at 80–100°C .
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically yields >95% purity.
Advanced: How to optimize reaction conditions to minimize byproducts during morpholine-alkylation of 5-bromoindole?
Methodological Answer:
Key optimizations include:
- Catalyst screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of indole intermediates.
- Temperature control: Maintain temperatures <100°C to prevent indole ring decomposition.
- Byproduct analysis: Monitor reactions via TLC or in-situ FTIR to detect intermediates like N-alkylated indoles. Adjust stoichiometry (e.g., 1.2:1 morpholine derivative to indole) to drive completion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
